Cas no 5381-12-4 (3-Furanamine,N,N-dimethyl-)
3-Furanamine,N,N-dimethyl- structure
Product Name:3-Furanamine,N,N-dimethyl-
CAS No:5381-12-4
MF:C17H13N5
MW:287.318622350693
CID:382644
PubChem ID:625332
Update Time:2025-04-19
3-Furanamine,N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Furanamine,N,N-dimethyl-
- DTXSID90347739
- 5381-12-4
- 5-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole
- CBMicro_020132
- 1,2,4-Triazole, 3-(3,5-diphenylpyrazol-1-yl)-
- CCG-7917
- 3-(3,5-Diphenyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole #
- BIM-0019950.P001
- DEYVKAAUAUIAMG-UHFFFAOYSA-N
-
- Inchi: 1S/C17H13N5/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)22(21-15)17-18-12-19-20-17/h1-12H,(H,18,19,20)
- InChI Key: DEYVKAAUAUIAMG-UHFFFAOYSA-N
- SMILES: N1(C2=NC=NN2)C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 287.11729
- Monoisotopic Mass: 287.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.39
3-Furanamine,N,N-dimethyl- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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